molecular formula C17H9Cl3N2O3 B4288850 N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE

N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE

Cat. No.: B4288850
M. Wt: 395.6 g/mol
InChI Key: LUWRKRFRRRDZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE is an organic compound that belongs to the class of dichloroanilines It is characterized by the presence of two chlorine atoms, a nitro group, and a furyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE typically involves the following steps:

    Nitration: The starting material, 2,5-dichloroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Furyl Group Introduction: The nitro-substituted intermediate is then reacted with a furyl-containing reagent under specific conditions to introduce the furyl group.

    Methylene Bridge Formation: The final step involves the formation of a methylene bridge between the aniline and furyl groups, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow processes and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The nitro and furyl groups play a crucial role in its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloroaniline
  • 2,6-dichloroaniline
  • 3,4-dichloroaniline
  • 3,5-dichloroaniline

Uniqueness

N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE is unique due to the presence of both nitro and furyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other dichloroaniline derivatives, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(2,5-dichlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl3N2O3/c18-10-1-5-14(19)16(7-10)21-9-12-3-6-17(25-12)13-4-2-11(22(23)24)8-15(13)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWRKRFRRRDZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE
Reactant of Route 2
Reactant of Route 2
N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE
Reactant of Route 3
Reactant of Route 3
N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE
Reactant of Route 4
N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE
Reactant of Route 5
N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE
Reactant of Route 6
N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE

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